molecular formula C6H8ClN3O3 B6222022 2-[(1H-imidazol-2-yl)formamido]acetic acid hydrochloride CAS No. 2758002-86-5

2-[(1H-imidazol-2-yl)formamido]acetic acid hydrochloride

Cat. No. B6222022
CAS RN: 2758002-86-5
M. Wt: 205.6
InChI Key:
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Description

2-[(1H-imidazol-2-yl)formamido]acetic acid hydrochloride (IFAH) is an organic compound with a wide range of applications in the field of science, medicine, and industry. IFAH is a white, crystalline solid with a molecular formula of C5H8ClN3O2 and a molecular weight of 179.58 g/mol. It is a derivative of imidazole and formamide, and is synthesized through a condensation reaction between formamide and hydrochloric acid. IFAH has been used as a reagent in a variety of chemical processes and has been studied extensively in terms of its biochemical and physiological effects.

Scientific Research Applications

2-[(1H-imidazol-2-yl)formamido]acetic acid hydrochloride has been used extensively in the field of scientific research, particularly in the study of enzymes and proteins. It has been used as a reagent in a variety of chemical processes, including the synthesis of peptides, the synthesis of nucleic acid analogs, the study of enzyme-substrate interactions, and the study of enzyme kinetics. 2-[(1H-imidazol-2-yl)formamido]acetic acid hydrochloride has also been used in the study of the structure and function of proteins, as well as in the study of the structure and function of biological membranes.

Mechanism of Action

2-[(1H-imidazol-2-yl)formamido]acetic acid hydrochloride has been studied extensively in terms of its biochemical and physiological effects. It has been shown to interact with a variety of enzymes and proteins, and its mechanism of action is believed to involve the formation of a covalent bond between the imidazole ring and the active site of the enzyme or protein. This covalent bond is believed to facilitate the transfer of a proton from the active site to the imidazole ring, which in turn activates the enzyme or protein.
Biochemical and Physiological Effects
2-[(1H-imidazol-2-yl)formamido]acetic acid hydrochloride has been studied extensively in terms of its biochemical and physiological effects. It has been shown to interact with a variety of enzymes and proteins, and its mechanism of action is believed to involve the formation of a covalent bond between the imidazole ring and the active site of the enzyme or protein. This covalent bond is believed to facilitate the transfer of a proton from the active site to the imidazole ring, which in turn activates the enzyme or protein.

Advantages and Limitations for Lab Experiments

2-[(1H-imidazol-2-yl)formamido]acetic acid hydrochloride has several advantages for use in laboratory experiments. It is relatively stable, inexpensive, and easy to synthesize. It is also relatively non-toxic and non-irritating, making it safe to handle in the laboratory. However, 2-[(1H-imidazol-2-yl)formamido]acetic acid hydrochloride can be difficult to purify and is highly hygroscopic, making it difficult to store and use in experiments.

Future Directions

2-[(1H-imidazol-2-yl)formamido]acetic acid hydrochloride has been extensively studied and has a wide range of applications in the field of science, medicine, and industry. However, there are still many areas of research that could be explored. For example, further research could be conducted into the biochemical and physiological effects of 2-[(1H-imidazol-2-yl)formamido]acetic acid hydrochloride, as well as the mechanism of action. Additionally, further research could be conducted into the synthesis of 2-[(1H-imidazol-2-yl)formamido]acetic acid hydrochloride, as well as its use in the synthesis of peptides, nucleic acid analogs, and other compounds. Additionally, further research could be conducted into the structure and function of proteins and biological membranes in the presence of 2-[(1H-imidazol-2-yl)formamido]acetic acid hydrochloride. Finally, further research could be conducted into the use of 2-[(1H-imidazol-2-yl)formamido]acetic acid hydrochloride in the development of new drugs and therapeutic agents.

Synthesis Methods

2-[(1H-imidazol-2-yl)formamido]acetic acid hydrochloride is synthesized through a condensation reaction between formamide and hydrochloric acid. The reaction is typically conducted at a temperature of 60-70°C, and the resulting product is a white, crystalline solid. The reaction is typically conducted in the presence of a catalyst, such as a base or an acid, to facilitate the reaction. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent the formation of unwanted side products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(1H-imidazol-2-yl)formamido]acetic acid hydrochloride involves the reaction of imidazole with chloroacetic acid followed by formamide and hydrochloric acid.", "Starting Materials": [ "Imidazole", "Chloroacetic acid", "Formamide", "Hydrochloric acid" ], "Reaction": [ "Imidazole is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(chloroacetyl)imidazole.", "2-(Chloroacetyl)imidazole is then reacted with formamide in the presence of a base such as potassium carbonate to form 2-[(1H-imidazol-2-yl)formamido]acetic acid.", "The final step involves the addition of hydrochloric acid to the reaction mixture to form 2-[(1H-imidazol-2-yl)formamido]acetic acid hydrochloride." ] }

CAS RN

2758002-86-5

Molecular Formula

C6H8ClN3O3

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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